Citronellyl laurate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

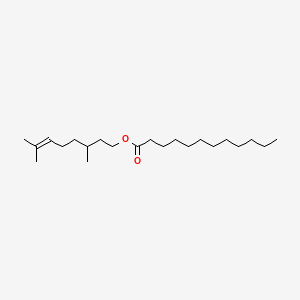

Citronellyl laurate is a useful research compound. Its molecular formula is C22H42O2 and its molecular weight is 338.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Citronellyl Laurate

This compound can be synthesized through various methods, including enzymatic processes and traditional chemical reactions. The most notable methods include:

- Lipase-Catalyzed Synthesis : This method employs immobilized lipases as biocatalysts, which enhance the reaction's efficiency and sustainability. Studies have shown that immobilized lipase can maintain stability for extended periods and be reused multiple times without significant loss in activity .

- Silica Gel Catalysis : Research indicates that silica gel can effectively catalyze the esterification reaction between citronellol and lauric acid. The use of silica gel allows for higher yields compared to traditional methods, with yields reported at approximately 12.91% for this compound under optimized conditions .

Properties of this compound

This compound possesses several notable properties that contribute to its utility:

- Organoleptic Properties : The compound has pleasant aroma characteristics, making it suitable for use in fragrance formulations.

- Biological Activity : Citronellyl esters exhibit antimicrobial and anti-inflammatory properties, which enhance their appeal in cosmetic and pharmaceutical applications .

Cosmetics

This compound is widely used in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent, providing moisture and improving the texture of creams and lotions. Its pleasant scent also makes it a popular choice in perfumes and scented products.

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized for its potential therapeutic benefits. Its antimicrobial properties make it suitable for incorporation into topical formulations aimed at treating skin infections or irritations.

Food Industry

This compound is recognized for its flavoring capabilities in food products. It can be used to impart citrus-like flavors to various food items while also serving as a preservative due to its antimicrobial properties.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- A study on lipase-catalyzed acylation demonstrated that citronellyl esters achieved over 91% conversion rates when using Novozym®435 as a biocatalyst, showcasing their potential for large-scale production .

- Research involving silica gel as a catalyst reported successful synthesis of this compound with significant yield improvements compared to traditional methods .

Data Table: Comparison of Synthesis Methods for this compound

| Method | Catalyst | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Lipase-Catalyzed | Novozym®435 | >91 | 2 hours | High conversion rates; suitable for scale-up |

| Silica Gel Catalysis | Silica Gel | 12.91 | 16 hours | Higher yield than traditional methods |

Analyse Des Réactions Chimiques

Esterification of Citronellol and Lauric Acid

-

Catalysts :

-

Silica gel : Acts as a Brønsted acid catalyst, activating the carbonyl group of lauric acid for nucleophilic attack by citronellol. Conversions of 70–89% are achieved under reflux with a Dean–Stark trap (16 hours) .

-

Immobilized lipases : Candida rugosa lipase on Amberlite MB-1 achieves 89% conversion in iso-octane at 310 K, following an ordered bi-bi mechanism with lauric acid inhibition . Novozym®435 (lipase B from Candida antarctica) yields >91% conversion in n-heptane at 70°C .

-

Transesterification with Vinyl Laurate

-

Novozym®435 catalyzes this reaction 10 times faster than esterification, achieving ~80% conversion in 8 minutes . The ping-pong bi-bi mechanism applies, with inhibition by citronellol at high concentrations .

Kinetic Studies

Key kinetic parameters for this compound synthesis:

-

ANOVA Analysis : For esterification, R² values >0.96 confirm model significance, with F-values (e.g., F=64.11 for laurate) indicating strong time-dependent conversion trends .

Catalyst Performance and Stability

-

Silica Gel : Retains activity for 5 reaction cycles but requires prolonged reaction times (16 hours) .

-

Immobilized Lipases :

Spectroscopic Data

Propriétés

Numéro CAS |

72934-07-7 |

|---|---|

Formule moléculaire |

C22H42O2 |

Poids moléculaire |

338.6 g/mol |

Nom IUPAC |

3,7-dimethyloct-6-enyl dodecanoate |

InChI |

InChI=1S/C22H42O2/c1-5-6-7-8-9-10-11-12-13-17-22(23)24-19-18-21(4)16-14-15-20(2)3/h15,21H,5-14,16-19H2,1-4H3 |

Clé InChI |

GARTVHIDFKCTCG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCCC(C)CCC=C(C)C |

SMILES canonique |

CCCCCCCCCCCC(=O)OCCC(C)CCC=C(C)C |

Key on ui other cas no. |

72934-07-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.